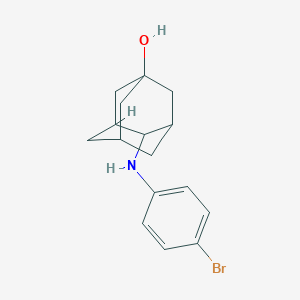

5-Hydroxy Bromantane

説明

Contextualization within Adamantane (B196018) Derivatives Research

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, has become a privileged structure in medicinal chemistry. nih.gov Its unique properties are often utilized to enhance the pharmacokinetic profiles of therapeutic agents, improving factors like metabolic stability and tissue distribution. nih.gov This has led to the successful development of several adamantane-based drugs, including the antiviral agent amantadine (B194251) and the NMDA-receptor antagonist memantine, which are used for neurological conditions. nih.govwikipedia.org

Within this broad field, a class of compounds known as actoprotectors has been developed, with Bromantane (B128648) (N-(2-adamantyl)-N-(p-bromophenyl)amine) being a key example. nih.govresearchgate.net Actoprotectors are synthetic agents designed to enhance physical and mental performance without increasing oxygen consumption. nih.gov The mechanism of action for adamantane-based actoprotectors like Bromantane is associated with the modulation of neurotransmitter systems, particularly through the increased synthesis of dopamine (B1211576). researchgate.netsemanticscholar.org Research into Bromantane and its derivatives, therefore, falls under the wider umbrella of developing neuromodulatory and performance-enhancing agents based on the adamantane core. The study of its metabolites, such as 5-Hydroxy Bromantane, is a natural extension of this research, crucial for understanding the parent drug's complete pharmacological and pharmacokinetic lifecycle.

Significance as a Bromantane Metabolite in Academic Inquiry

This compound is primarily recognized in scientific literature as a metabolite of Bromantane. tlcstandards.com The metabolism of Bromantane mainly occurs in the liver and is characterized by hydroxylation at various positions on the adamantane ring structure. nih.gov This metabolic process is a key area of academic inquiry, especially in fields like pharmacokinetics and analytical chemistry for doping control. nih.govdshs-koeln.de

Initial studies identified that the primary metabolic pathway for Bromantane is hydroxylation, with 6β-hydroxybromantane often cited as a major metabolite. wikipedia.orgnih.gov However, more detailed excretion studies have revealed a more complex metabolic profile. One such study, conducted on a male volunteer after the administration of a single tablet of Bromantane, identified four distinct single hydroxy metabolites in urine, designated as M1, M2, M3, and M4. dshs-koeln.de The investigation aimed to resolve the specific position of the hydroxyl group on the adamantane nucleus for these metabolites. dshs-koeln.de

Through mass spectrometry analysis compared with model compounds (1-adamantol and 2-adamantol), the study determined that metabolites M1 and M3 were secondary hydroxy-metabolites, while M2 and M4 possessed a tertiary hydroxyl group. dshs-koeln.de The detection and identification of these hydroxylated derivatives, including this compound, are significant for understanding how the body processes Bromantane and for developing reliable methods to detect its use.

Interactive Data Table: Properties of this compound This table summarizes the basic chemical properties of this compound.

| Property | Value | Source |

| Chemical Name | This compound | scbt.com |

| Alternate Name | 4-[(4-Bromophenyl)amino]tricyclo[3.3.1.13,7]decan-1-ol | scbt.com |

| CAS Number | 560070-28-2 | scbt.com |

| Molecular Formula | C₁₆H₂₀BrNO | scbt.com |

| Molecular Weight | 322.24 g/mol | scbt.com |

Research Trajectory and Unanswered Questions Pertaining to this compound

The research trajectory concerning this compound has historically been linked to the analytical challenges of its parent compound. Early research efforts were focused on simply identifying the structure of Bromantane's metabolites. It was known that a monohydroxy derivative was the main metabolite, but the exact location of the hydroxyl group on the bulky adamantane structure was not initially determined. dshs-koeln.de Subsequent studies successfully elucidated the structures of several hydroxylated metabolites, distinguishing between secondary and tertiary alcohol forms. dshs-koeln.de

Structure

3D Structure

特性

IUPAC Name |

4-(4-bromoanilino)adamantan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO/c17-13-1-3-14(4-2-13)18-15-11-5-10-6-12(15)9-16(19,7-10)8-11/h1-4,10-12,15,18-19H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLNUULFHPBESA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3NC4=CC=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50476312 | |

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560070-28-2 | |

| Record name | 5-Hydroxy Bromantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50476312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies in 5 Hydroxy Bromantane Investigation

Analytical Techniques for Metabolite Detection and Quantification

The detection and quantification of 5-Hydroxy Bromantane (B128648) in biological matrices are primarily achieved through a combination of chromatographic and spectrometric methods. These techniques offer the sensitivity and specificity required to identify and measure the compound, often at very low concentrations.

Chromatography is a cornerstone for separating 5-Hydroxy Bromantane from other components within a biological sample, such as plasma or urine. This separation is critical for accurate analysis.

Gas chromatography-mass spectrometry (GC-MS) is a widely utilized technique for the analysis of Bromantane and its metabolites, including this compound. nih.gov This method is particularly effective for volatile compounds or those that can be made volatile through a process called derivatization. japsonline.comnih.gov In the context of this compound, which is a polar metabolite, derivatization is a necessary step to increase its volatility for GC-MS analysis. dshs-koeln.de

Studies on Bromantane metabolism have successfully employed GC-MS to profile its various metabolites. dshs-koeln.de For instance, after oral administration of Bromantane, urine samples are processed through solid-phase extraction, enzymatic hydrolysis, liquid-liquid extraction, and finally derivatization to form trimethylsilyl (B98337) (TMS) derivatives. dshs-koeln.de The subsequent GC-MS analysis allows for the identification of several hydroxylated metabolites based on their mass spectra and retention times. dshs-koeln.dedshs-koeln.de The mass spectra of these metabolites exhibit characteristic isotopic patterns due to the presence of a bromine atom, which aids in their identification. dshs-koeln.de

| Parameter | Value/Description | Reference |

| Instrumentation | Gas Chromatograph coupled to a Mass Selective Detector (MSD) | dshs-koeln.de |

| Column | HP Ultra-1 (18 m, 0.20 mm i.d., 0.11 µm film thickness) | dshs-koeln.de |

| Injection Mode | Splitless | dshs-koeln.de |

| Derivatization | MSTFA/NH₄I/ethanethiol to form TMS-derivatives | dshs-koeln.de |

| Sample Preparation | Solid-phase extraction, enzymatic hydrolysis, liquid-liquid extraction | dshs-koeln.de |

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity for the quantification of Bromantane and its metabolites in biological fluids like plasma. hilarispublisher.comsemanticscholar.org This technique is well-suited for non-volatile and polar compounds such as this compound, often eliminating the need for derivatization. thermofisher.com

A rapid and sensitive LC-MS/MS method has been developed for the quantification of Bromantane in human plasma. hilarispublisher.comresearchgate.net This method utilizes a solid-phase extraction (SPE) for sample cleanup, followed by separation on a C18 column. hilarispublisher.com Detection is achieved using an atmospheric pressure chemical ionization (APCI) source and monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), which provides excellent selectivity. hilarispublisher.com While this specific method was developed for Bromantane, its principles are directly applicable to the analysis of its hydroxylated metabolites. The enhanced specificity of LC-MS/MS is crucial for distinguishing between different isomers of hydroxy-bromantane. researchgate.netnih.gov

| Parameter | Value/Description | Reference |

| Instrumentation | High-Performance Liquid Chromatograph with Tandem Mass Spectrometer | hilarispublisher.com |

| Column | Zorbax SB-C18 | hilarispublisher.com |

| Mobile Phase | Methanol–0.2% formic acid (95:5, v/v) | hilarispublisher.com |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), positive ion mode | hilarispublisher.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | hilarispublisher.com |

| Sample Preparation | Solid-phase extraction (SPE) | hilarispublisher.com |

Mass spectrometry plays a pivotal role in the structural elucidation of Bromantane metabolites. nih.gov The fragmentation patterns observed in the mass spectra provide valuable information about the molecule's structure. nih.gov In the case of this compound, the mass spectrum would show a molecular ion corresponding to the addition of an oxygen atom to the Bromantane structure. dshs-koeln.de

The presence of a bromine atom in the molecule results in a characteristic isotopic pattern for fragments containing bromine, which simplifies the interpretation of the mass spectra. dshs-koeln.de By comparing the fragmentation patterns of different hydroxylated metabolites, researchers can infer the position of the hydroxyl group on the adamantane (B196018) ring. dshs-koeln.de For example, the fragmentation differences between secondary and tertiary hydroxylations on the adamantane structure have been studied by comparing the mass spectra of Bromantane metabolites with those of model compounds like 1- and 2-adamantol. dshs-koeln.de This approach has been used to identify four different monohydroxy metabolites of Bromantane in urine samples. dshs-koeln.de

The use of stable isotope-labeled compounds is a powerful technique in drug metabolism studies. nih.govresearchgate.net By introducing a stable isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C), into the Bromantane molecule, researchers can trace its metabolic fate with high precision. nih.gov The labeled compound and its metabolites can be easily distinguished from endogenous compounds in the biological matrix by mass spectrometry. nih.govnih.gov

This approach is invaluable for confirming biosynthetic pathways and delineating the formation of metabolites like this compound. nih.gov For instance, administering a stable isotope-labeled version of Bromantane would result in a this compound metabolite with a corresponding mass shift, confirming its origin. nih.gov This technique also aids in quantifying the extent of metabolism through different pathways and can be used to generate internal standards for quantitative bioanalysis, improving the accuracy and precision of measurements. researchgate.net While specific studies using isotope-labeled Bromantane to investigate this compound are not detailed in the provided context, this methodology is a standard and crucial tool in modern metabolic research. nih.govresearchgate.net

Chromatographic Approaches in Biological Matrices

In Vitro Research Paradigms

In vitro studies are essential for investigating the metabolic pathways of Bromantane and the enzymes responsible for the formation of this compound in a controlled laboratory setting. These experiments often utilize subcellular fractions, such as liver microsomes, which contain the primary drug-metabolizing enzymes.

Research on Bromantane's mechanism of action has utilized in vitro models to study its effects on neurotransmitter systems. For example, microdialysis studies in freely moving rats have shown that Bromantane can induce a significant and prolonged increase in dopamine (B1211576) release in the striatum. semanticscholar.orgscispace.compopline.org While these studies focus on the parent drug's pharmacodynamics, similar in vitro systems can be adapted to investigate the specific biological activities of its metabolites, including this compound. The metabolism of Bromantane is known to occur primarily in the liver, with hydroxylation being a key transformation. nih.govbiomolther.org Therefore, in vitro studies using liver preparations would be the standard approach to characterize the formation of this compound and identify the specific cytochrome P450 (CYP) enzymes involved.

Cellular Models for Metabolic Pathway Analysis

The elucidation of metabolic pathways for compounds like this compound often begins at the cellular level. While specific studies on this compound's metabolic pathways using cellular models are not detailed in the provided results, general methodologies for such analyses are well-established. Researchers utilize in vitro systems, such as cultured liver cells (hepatocytes), which are the primary site of drug metabolism. These models allow for the controlled study of biotransformation.

A common strategy involves incubating the parent compound, Bromantane, with these cellular models. Over time, samples of the cell culture medium are collected and analyzed using advanced analytical techniques like high-resolution mass spectrometry (HRMS). This allows for the detection and identification of metabolites. For instance, in studies of other complex molecules, a combination of mass spectrometry data-mining and isotope labeling is used to trace the formation of various metabolites through reactions like oxidation, methylation, and glucuronidation. semanticscholar.org This approach helps to construct a comprehensive metabolic map and identify the specific products, such as hydroxylated derivatives.

Enzymatic Assays for Biotransformation Studies, including Cytochrome P450 Involvement

Enzymatic assays are crucial for identifying the specific enzymes responsible for a compound's metabolism. The metabolism of Bromantane is primarily characterized by hydroxylation, a reaction frequently catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. nih.govnih.gov Research indicates that Bromantane administration stimulates the synthesis of Cytochrome P-450, which in turn facilitates detoxifying functions in the liver. nih.gov

To study this biotransformation, researchers employ several assay types:

Liver Microsomes: These are vesicles made from the endoplasmic reticulum of liver cells and contain a high concentration of CYP enzymes. Incubating Bromantane with human liver S9 fractions or microsomes, along with necessary cofactors like NADPH, allows for the in vitro recreation of metabolic processes. frontiersin.org

Recombinant Enzymes: To pinpoint which specific CYP isozyme (e.g., CYP3A4, CYP2D6) is responsible for the hydroxylation, individual recombinant human P450 enzymes are used. mdpi.commdpi.com These enzymes are expressed in systems like insect cells or E. coli and allow for clean, single-enzyme kinetic studies. mdpi.comnih.gov

Formaldehyde Detection: For metabolic reactions involving N- or O-demethylation, classic methods like the Hantzsch reaction can be adapted for high-throughput screening to detect the formation of formaldehyde, a common byproduct. mdpi.com

By analyzing the reaction products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), scientists can confirm the formation of this compound and calculate kinetic parameters, thus defining the role of specific CYP enzymes in its synthesis. mdpi.com

In Vivo Research Modalities

To understand the physiological and toxicological effects of a compound within a living organism, in vivo research is essential.

Animal Models in Pharmacological and Toxicological Assessments

Animal models, particularly rats, are extensively used to assess the pharmacological and toxicological profile of Bromantane and its metabolites. nih.gov In these studies, the compound is administered to the animals, and a range of behavioral and physiological parameters are observed. A neurotoxicological profile of Bromantane was established in rats using a multi-test observation protocol. nih.gov

These studies have revealed dose-dependent effects on the animals' activity. For example, lower doses (30-300 mg/kg) were found to stimulate behavioral and spontaneous motor activity, whereas higher doses (600-9,600 mg/kg) suppressed this activity. nih.govnih.gov Chronic administration over two months also produced sex-dependent effects on motor activity in rats. researchgate.net These animal models are critical for understanding the compound's effects on the central nervous system and establishing a preliminary profile of its activity.

Table 1: Summary of Dose-Dependent Effects of Bromantane in Rats

| Dose Range | Observed Effect on Behavioral/Motor Activity | Other Observed Effects |

|---|---|---|

| 30-300 mg/kg | Stimulation of behavioral and spontaneous motor activity. nih.govnih.gov | Mydriasis (pupil dilation). nih.gov |

| 300-600 mg/kg | Reduced pain sensitivity threshold. nih.govnih.gov | Mydriasis. nih.gov |

| 600 mg/kg | No significant change in spontaneous motor activity. nih.gov | Suppression of behavioral activity. nih.govnih.gov |

| >600 mg/kg | Inhibition of spontaneous motor activity; suppression of behavioral activity. nih.govnih.gov | Elevated pain and tactile sensitivity; mydriasis; decreased rectal temperature. nih.gov |

This table presents findings from animal studies and is not indicative of human effects.

Experimental Designs for Metabolite Tracing and Distribution Studies

Metabolite tracing and distribution studies are designed to follow a compound and its metabolites through the body to understand where they accumulate and how they are excreted. Given that Bromantane is highly lipophilic, it is known to distribute into the lipids of the brain and fat tissue, where it can be deposited. nih.gov

A typical experimental design for such a study involves the administration of the compound to a subject, followed by the collection of biological samples (urine, blood) over a set period. In one excretion study performed on a male volunteer, urine samples were analyzed to track the metabolites of Bromantane. The main monohydroxy metabolite, presumed to be a form of hydroxybromantane, reached its maximum excretion level around 6-7 hours after administration and was still detectable in low concentrations up to 30 hours later. dshs-koeln.de

For more detailed tracing, stable isotope labeling is a powerful technique. nih.govnih.gov In this experimental design, the parent compound is synthesized with one or more heavier isotopes (e.g., Carbon-13 instead of Carbon-12). When administered, the labeled compound and its subsequent metabolites can be unequivocally distinguished from endogenous molecules by mass spectrometry. frontiersin.orgnih.gov This allows for precise tracking of the metabolic fate and distribution of the compound throughout different tissues in an animal model, providing a dynamic picture of its biodistribution. nih.govnih.gov

Metabolism and Pharmacokinetics of 5 Hydroxy Bromantane

Metabolic Pathways and Biotransformation Products

The metabolism of bromantane (B128648) is a multi-step process that begins with oxidation and is followed by conjugation to facilitate elimination from the body. The liver is identified as the principal organ for these biotransformations. nih.gov

The primary metabolic transformation of bromantane involves the enzymatic hydroxylation of the adamantane (B196018) moiety. nih.govdshs-koeln.de This process is not limited to a single position, resulting in the formation of several monohydroxylated isomers. Research has successfully identified four distinct single hydroxy metabolites in urine samples following bromantane administration. dshs-koeln.de

These isomers can be categorized based on the position of the hydroxyl group on the adamantane structure:

Secondary Hydroxy Metabolites: Two of the identified metabolites, designated as M1 and M3, are secondary alcohols. dshs-koeln.de This indicates that hydroxylation occurs on a methylene (B1212753) (-CH2-) group of the adamantane cage. Literature frequently highlights that the main metabolic pathway is hydroxylation at the 6th position of the adamantane cycle, which is a secondary carbon. nih.gov

Tertiary Hydroxy Metabolites: The other two identified metabolites, M2 and M4, are tertiary alcohols. dshs-koeln.de This hydroxylation occurs at a methine (-CH-) group, also known as a bridgehead position, of the adamantane structure. The compound "5-Hydroxy Bromantane" refers to one of these tertiary alcohol metabolites, specifically where the hydroxyl group is attached to a bridgehead carbon.

The formation of these different isomers indicates that multiple carbon atoms on the adamantane ring are susceptible to enzymatic attack.

Interactive Data Table: Identified Monohydroxylated Metabolites of Bromantane

| Metabolite ID | Hydroxyl Position | Classification | Supporting Evidence |

| M1 | Secondary | Major Metabolite | Characterized by mass spectrometry; corresponds to hydroxylation at a non-bridgehead position. dshs-koeln.de |

| M2 | Tertiary | Minor Metabolite | Characterized by mass spectrometry; corresponds to hydroxylation at a bridgehead position. dshs-koeln.de |

| M3 | Secondary | Minor Metabolite | Characterized by mass spectrometry; corresponds to hydroxylation at a non-bridgehead position. dshs-koeln.de |

| M4 | Tertiary | Minor Metabolite | Characterized by mass spectrometry; corresponds to hydroxylation at a bridgehead position. dshs-koeln.de |

Beyond the principal monohydroxylated forms, the metabolic profile of bromantane includes other minor and conjugated products. The hydroxylated isomers that are not the main M1 metabolite are considered minor metabolites. dshs-koeln.de

Following the initial Phase I hydroxylation, the resulting metabolites undergo Phase II conjugation reactions. Evidence for this comes from analytical procedures used to detect bromantane metabolites in urine, which employ enzymes like β-glucuronidase. dshs-koeln.de The function of this enzyme is to cleave glucuronic acid from a molecule, which strongly implies that the hydroxylated metabolites of bromantane are excreted, at least in part, as glucuronide conjugates. This conjugation process increases the water solubility of the metabolites, which is a critical step for facilitating their renal excretion. nih.gov

Disposition and Excretion Kinetics

The disposition and elimination of bromantane metabolites are governed by their physicochemical properties, which are significantly altered by the addition of a hydroxyl group.

The parent compound, bromantane, is highly lipophilic and is known to be rapidly and widely distributed into various tissues and organs, with a notable accumulation in adipose tissue and the brain. nih.gov The half-life of bromantane in the brain has been reported to be approximately 7 hours. reddit.com

However, specific quantitative data on the tissue distribution profiles of its hydroxylated metabolites, including this compound, are not extensively detailed in the available scientific literature. The introduction of a polar hydroxyl group during metabolism increases the hydrophilicity of the resulting compounds. This change would likely alter their distribution profile compared to the parent drug, potentially reducing their ability to penetrate highly lipophilic compartments like adipose tissue and modifying their distribution within the central nervous system. Further research is required to fully characterize the specific tissue concentrations and disposition of these metabolites.

After being metabolized in the liver, the hydroxylated and conjugated metabolites of bromantane are eliminated from the body. nih.gov One study noted that elimination occurs predominantly through the adrenal gland, a distinctive finding. nih.gov However, the primary and most well-documented route of excretion for the metabolites is via the kidneys into the urine. nih.govdshs-koeln.de

Studies analyzing the urinary excretion of bromantane metabolites have provided a clear timeline for their elimination. The main hydroxylated metabolite reaches its maximum excretion rate in the urine approximately 6 to 7 hours after administration. dshs-koeln.de While detection of this primary metabolite is possible for up to 30 hours, other metabolites can be found in urine for as long as two weeks post-administration, a fact that is particularly relevant for anti-doping control. nih.govdshs-koeln.de

Interactive Data Table: Urinary Excretion Kinetics of the Main Hydroxy-Metabolite

| Parameter | Finding | Source |

| Peak Excretion Time | ~6-7 hours post-administration | dshs-koeln.de |

| Detection Window (Main Metabolite) | Up to 30 hours post-administration | dshs-koeln.de |

| General Metabolite Detection Window | Up to 2 weeks post-administration | nih.gov |

Neuropharmacological Research on 5 Hydroxy Bromantane

Modulation of Neurotransmitter Systems

Dopaminergic System Interactions

There is no specific information available in the reviewed scientific literature regarding the direct interactions of 5-Hydroxy Bromantane (B128648) with the dopaminergic system. For context, its parent compound, Bromantane, is known to exhibit dopamine-positive activity, primarily by enhancing the synthesis of dopamine (B1211576). wikipedia.org Some studies on Bromantane have indicated that it can block the synaptosomal reuptake of dopamine, though this effect is observed at high concentrations.

Serotonergic System Interactions

Detailed studies on the specific interactions of 5-Hydroxy Bromantane with the serotonergic system are not available in the public domain. The parent compound, Bromantane, has been shown to have a complex influence on the serotonergic system, including the inhibition of serotonin (B10506) reuptake at high concentrations.

Noradrenergic System Investigations

There is a lack of research investigating the specific effects of this compound on the noradrenergic system. Studies on Bromantane suggest that its effects on the noradrenergic system are less pronounced compared to its influence on the dopaminergic and serotonergic systems.

Receptor Binding and Functional Assays

Investigation of Binding Affinities to Neurotransmitter Receptors

No data from radioligand binding studies or other assays detailing the binding affinities (e.g., Ki values) of this compound to dopamine, serotonin, or norepinephrine (B1679862) receptors have been identified in the available literature.

In Vitro and In Vivo Receptor Antagonism/Agonism Studies

Specific in vitro or in vivo studies to determine the functional activity of this compound as a receptor agonist or antagonist have not been found in the reviewed scientific literature. While some non-primary sources suggest that Bromantane's metabolites may have a reduced stimulant profile and potential anticholinergic effects, these claims are not substantiated by primary scientific research. reddit.com

Neurotrophic and Neuroplasticity Effects: A Void in the Research Landscape

The following sections outline the intended areas of investigation as per the initial query. However, it is crucial to reiterate that no specific studies on this compound pertaining to these topics could be identified. The information presented below is based on research conducted on the parent compound, Bromantane, and should not be directly extrapolated to this compound without dedicated scientific inquiry.

Influence on Neurotrophin Expression (e.g., Brain-Derived Neurotrophic Factor, Nerve Growth Factor)

There are currently no available studies that have specifically measured the influence of this compound on the expression of neurotrophins such as Brain-Derived Neurotrophic Factor (BDNF) or Nerve Growth Factor (NGF).

Research on the parent compound, Bromantane, has suggested a potential to increase the expression of these critical neurotrophic factors in certain brain regions of animal models. wikipedia.orgnootropicology.com These proteins are vital for neuronal survival, growth, and differentiation, playing a key role in neuroplasticity. However, without direct investigation, it remains unknown if this compound shares these properties or to what extent.

Table 1: Hypothetical Data on Neurotrophin Expression (Illustrative Only)

| Compound | Brain Region | Change in BDNF Expression | Change in NGF Expression |

| This compound | Hippocampus | Data Not Available | Data Not Available |

| This compound | Prefrontal Cortex | Data Not Available | Data Not Available |

This table is for illustrative purposes only and does not represent actual research findings.

Impact on Synaptic Plasticity Mechanisms

The direct impact of this compound on synaptic plasticity mechanisms, such as long-term potentiation (LTP) and long-term depression (LTD), has not been a subject of scientific investigation. Synaptic plasticity is the fundamental process by which the brain learns and adapts, and understanding a compound's effect on it is crucial to characterizing its neuropharmacological profile.

Studies on Bromantane suggest it may influence neuroplasticity, potentially through its modulation of dopaminergic and serotonergic systems. nootropicology.com These neurotransmitter systems are known to be intricately involved in regulating synaptic strength and plasticity. Nevertheless, the specific actions of this compound at the synaptic level are yet to be explored.

Table 2: Hypothetical Data on Synaptic Plasticity (Illustrative Only)

| Compound | Synaptic Pathway | Effect on Long-Term Potentiation (LTP) |

| This compound | Hippocampal CA1 | Data Not Available |

| This compound | Prefrontal Cortex Layer V | Data Not Available |

This table is for illustrative purposes only and does not represent actual research findings.

Research on Therapeutic Potential and Pharmacodynamics of 5 Hydroxy Bromantane

Anti-Asthenic Research

The anti-asthenic properties of Bromantane (B128648) and its metabolites have been a primary focus of clinical investigation. Asthenia, characterized by weakness, fatigue, and a diminished capacity for physical and mental exertion, has been shown to be significantly mitigated by the compound. The therapeutic effects in treating asthenia are reported to manifest within 1 to 3 days of administration. wikipedia.org The unique combination of stimulant and anxiolytic properties is believed to contribute to its particular effectiveness in managing asthenic conditions. wikipedia.org

A major multi-center clinical trial in Russia involving 728 patients with asthenia demonstrated the compound's high efficacy. wikipedia.org This research underscores the potential of Bromantane and its metabolites in restoring work capacity and alleviating symptoms of fatigue. nih.govbiomolther.org The anti-asthenic effect is a core component of its designation as an actoprotector, a substance that enhances physical stability and performance without increasing oxygen consumption or heat production. nih.gov

Table 1: Clinical Trial Data on the Efficacy of Bromantane in Asthenia

| Metric | Result | Source |

|---|---|---|

| Number of Patients | 728 | wikipedia.org |

| Condition | Asthenia | wikipedia.org |

| CGI-S Impression Score | 76.0% | wikipedia.org |

| CGI-I Impression Score | 90.8% | wikipedia.org |

| Therapeutic Onset | 1-3 days | wikipedia.org |

| Sustained Benefit | Observed one month after discontinuation | wikipedia.org |

Anxiolytic Research

Research has identified significant anxiolytic (anxiety-reducing) effects as a key component of the pharmacological profile of Bromantane and its metabolites. wikipedia.orgnih.govbiomolther.org Unlike typical psychostimulants that can induce anxiety, Bromantane exhibits a dual action, providing stimulation while simultaneously reducing anxiety. nih.govbiomolther.org This anxiolytic action is attributed to its modulation of the GABAergic system. nih.govcfsre.org Specifically, it is suggested that Bromantane strengthens GABA-ergic mediation by reducing the gene expression that oversees the synthesis of GABA transporters. nih.gov

Furthermore, the compound's mechanism involves the dopaminergic system, but it does not weaken the anxiolytic effect of benzodiazepines. nih.gov This distinct mechanism, which combines activating properties with anxiety reduction, contributes to its therapeutic potential in treating conditions that have both asthenic and anxious components. nih.gov

Cognitive Enhancement Research

Bromantane and its metabolites are recognized for their ability to enhance cognitive functions, contributing to their classification as a performance-enhancing drug. wikipedia.org The cognitive enhancement extends to various domains, including learning, memory, and psychomotor performance. nih.govbiomolther.org

Studies have shown that Bromantane and its metabolites promote the improvement of mnemic processes, which are related to memory and learning. nih.govbiomolther.org The cognitive-enhancing effects are partly linked to the modulation of serotonin (B10506) (5-hydroxytryptamine or 5-HT) systems, which are known to play a complex role in memory formation. The compound's influence on the central nervous system, particularly on the hippocampus—a brain region critical for learning and memory—underpins these effects. nih.gov Additionally, research in animal models has found that Bromantane can increase the expression of neurotrophins like brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF) in certain brain areas, which is a mechanism known to support neuroplasticity and cognitive function. wikipedia.org

A significant aspect of the research into Bromantane and its metabolites is their effect on psychomotor and intellectual performance. nih.govbiomolther.org The compound is described as a psychomotor stimulator that increases physical and intellectual working capacity and inhibits the development of fatigue. nih.govbiomolther.org Research has demonstrated a positive influence on psychophysiological indices such as the range and stability of attention and complex sensorimotor reaction times. nih.gov This neuropsychoactivation effect enhances an individual's ability to perform tasks, particularly under stressful or demanding conditions. nih.gov

Immunomodulatory Research

In addition to its neurotropic effects, Bromantane and its metabolites exhibit immunomodulatory activity. nih.govbiomolther.org This action involves the modulation of the body's immune response.

Research has indicated that even a single administration of Bromantane can enhance immunity by increasing the levels of B-cells and circulating immune complexes in the bloodstream. nih.gov This suggests a direct influence on the humoral immune response. The immunomodulatory effect is considered to be more potent than that of other synthetic adaptogens like levamisole (B84282). nih.gov This immune-enhancing property complements its primary anti-asthenic and psychostimulant actions.

Table 2: Observed Immunomodulatory Effects

| Effect | Observation | Source |

|---|---|---|

| B-cell Levels | Increased in the bloodstream | nih.gov |

| Circulating Immune Complexes | Increased in the bloodstream | nih.gov |

| Comparative Potency | Stronger effect on immunity than levamisole | nih.gov |

Regulation of Circulating Immune Complexes and Cytokines

Research has demonstrated that Bromantane exerts a notable influence on the immune system. A single dose of Bromantane has been shown to increase the levels of B-cells and circulating immune complexes in the bloodstream. nih.govresearchgate.net This immunostimulatory effect is considered more potent than that of another synthetic adaptogen, levamisole. nih.govresearchgate.net

Furthermore, Bromantane has been found to modulate cytokine levels. In animal models of depression, it has been observed to lower the concentrations of pro-inflammatory cytokines, including Interleukin-6 (IL-6), Interleukin-17 (IL-17), and Interleukin-4 (IL-4). wikipedia.org This reduction in inflammatory markers is associated with the normalization of behavior in these models, suggesting a link between its antidepressant and immunomodulatory effects. wikipedia.orgsemaxpolska.com

Table 1: Effects of Bromantane on Immune Markers

| Immune Marker | Observed Effect | Source |

|---|---|---|

| B-Cells | Increase | nih.gov, researchgate.net |

| Circulating Immune Complexes | Increase | nih.gov, researchgate.net |

| Interleukin-6 (IL-6) | Decrease | wikipedia.org, semaxpolska.com |

| Interleukin-17 (IL-17) | Decrease | wikipedia.org |

| Interleukin-4 (IL-4) | Decrease | wikipedia.org |

Adaptogenic and Antihypoxic Research

Bromantane is classified as an actoprotector, or a synthetic adaptogen, recognized for its capacity to enhance the body's stability and physical performance under extreme environmental conditions without increasing oxygen consumption or heat production. researchgate.netresearchgate.net This classification stems from its ability to increase resistance to factors like hypoxia (low oxygen) and high temperatures. nih.govresearchgate.net

The adaptogenic properties of Bromantane have been utilized in demanding settings. For instance, it was employed by military personnel to enhance work capacity and stability against hypoxia. researchgate.net Its mechanism as an actoprotector is tied to its ability to help the body adapt to physical loads more efficiently, contributing to its performance-enhancing reputation. muscleandbrawn.com

Enhancement of Stress Resistance under Extreme Conditions

A key feature of Bromantane's adaptogenic profile is its ability to bolster resistance to stress, particularly under extreme environmental pressures. Studies and applications have highlighted its effectiveness in increasing resistance to overheating. nih.govresearchgate.net This property was valuable for soldiers operating in high-temperature environments. nih.gov The compound's ability to improve the body's resilience under such stressful conditions is a hallmark of its actoprotective action. muscleandbrawn.com Research in healthy volunteers demonstrated that Bromantane optimizes an operator's functional state, which likely contributes to its effectiveness in maintaining high work capacity under tiring and extreme conditions. researchgate.net

Effects on Recovery Processes post-Exertion

Bromantane has demonstrated a pronounced antiasthenic effect, which involves accelerating recovery processes following periods of high exertion. nih.govresearchgate.net This makes it beneficial for shortening recovery times after strenuous physical activity. muscleandbrawn.com Animal studies have shown that Bromantane not only improves stamina and endurance but also helps the body recover more quickly from the exertion. muscleandbrawn.comnootropicology.com It has been observed to delay the decrease in physical efficiency during repeated extreme running loads and promote a faster restoration of performance. nih.gov This effect is partly attributed to an enhancement of protein synthesis, which aids in faster recovery. muscleandbrawn.com

Antidepressant Research

The potential of Bromantane as an antidepressant has been explored in various studies. Its mechanism is multifaceted, combining psychostimulant properties with anxiolytic (anti-anxiety) effects. wikipedia.orgresearchgate.net Research indicates that Bromantane's antidepressant effects may be linked to its ability to modulate the immune system by reducing pro-inflammatory cytokines that are associated with depression. wikipedia.orgsemaxpolska.com

In animal models, Bromantane has been shown to normalize behavior in ways that suggest clinical efficacy as an antidepressant. wikipedia.org Its mechanism of action involves the dopaminergic and serotonergic systems. semaxpolska.comsemanticscholar.org By increasing dopamine (B1211576) synthesis and influencing serotonin levels, it can improve mood and motivation. semaxpolska.comreddit.com In Russia, the drug has been approved for treating neurasthenia, a condition characterized by fatigue, headache, and weakness, which shares symptoms with depression. wikipedia.orgsportsmedicineweekly.com A large clinical trial involving patients with asthenia found Bromantane to be highly effective, with therapeutic benefits lasting even a month after discontinuation. wikipedia.org

Table 2: Investigated Mechanisms in Antidepressant Research of Bromantane

| Mechanism | Finding | Source |

|---|---|---|

| Cytokine Modulation | Reduces pro-inflammatory cytokines (TNF-α, IL-6) associated with depression. | semaxpolska.com |

| Neurotransmitter Action | Increases synthesis and release of dopamine; influences serotonin levels. | semaxpolska.com, semanticscholar.org |

| Behavioral Effects | Normalizes behavior in animal models of depression. | wikipedia.org |

| Clinical Application | Approved in Russia for neurasthenia; showed high effectiveness in asthenia trials. | wikipedia.org, sportsmedicineweekly.com |

Other Potential Pharmacological Actions (e.g., Antiradical, Membrane Protective Properties)

Additionally, Bromantane stimulates the synthesis of cytochrome P-450, which facilitates the detoxifying functions of the liver. nih.govresearchgate.net It is also reported to have neuroprotective effects, with animal studies showing reduced neuronal damage in models of cerebral ischemia. nootropicology.com

Preclinical Safety and Toxicology Research of 5 Hydroxy Bromantane

Systemic Toxicity Evaluations in Animal Models

Preclinical studies on Bromantane (B128648) have established its general toxicity profile in animal models, primarily in rodents. These studies are crucial for identifying dose-dependent effects and establishing safety margins.

In animal experiments, toxic reactions to Bromantane were observed only at high doses, generally exceeding 600 mg/kg. nih.gov Lower doses, ranging from 30 to 300 mg/kg, were found to stimulate behavioral activity, whereas higher doses (600-9,600 mg/kg) led to its suppression. nih.gov A single administration of Bromantane at doses of 30-300 mg/kg increased spontaneous motor activity. researchgate.netresearchgate.net This activity remained unchanged at a dose of 600 mg/kg and was inhibited at doses above this level. researchgate.netresearchgate.net

Further studies on the neurological effects of single doses of Bromantane in rats revealed a dose-dependent impact on various physiological parameters. nih.gov Doses between 300 and 600 mg/kg reduced the pain sensitivity threshold, while doses above 600 mg/kg elevated it, along with tactile sensitivity. researchgate.netnih.gov Mydriasis (dilation of the pupils) was observed at all studied doses. nih.gov At very high doses (above 5 g/kg), a slight increase in respiration rate and depth was noted, and at doses exceeding 10 g/kg, blepharoptosis (drooping of the upper eyelid) was induced. researchgate.netnih.gov Some animals receiving high doses also exhibited regurgitation, diarrhea, and polyuria. nih.gov A decrease in rectal temperature of 0.5-1°C was observed across virtually all tested doses. nih.gov

A two-month study involving the oral administration of Bromantane to rats at effective (30 mg/kg), intermediate (150 mg/kg), and toxic (600 mg/kg) doses demonstrated sex-dependent effects on motor activity. In males, all dose levels reduced motor activity, whereas in females, motor activity was either unaffected or increased. researchgate.net

Interactive Data Table: Systemic Effects of Single-Dose Bromantane in Rats

| Dose Range | Effect on Spontaneous Motor Activity | Effect on Pain Sensitivity | Other Observed Effects |

| 30-300 mg/kg | Increased | Not specified | Mydriasis |

| 300-600 mg/kg | Increased | Reduced | Mydriasis |

| 600 mg/kg | No change | Reduced | Mydriasis |

| >600 mg/kg | Inhibited | Elevated | Mydriasis, Elevated tactile sensitivity |

| >5 g/kg | Inhibited | Elevated | Increased respiration, Mydriasis |

| >10 g/kg | Inhibited | Elevated | Blepharoptosis, Increased respiration, Mydriasis |

Neurotoxicological Assessments

The neurotoxicological profile of Bromantane has been investigated to understand its effects on the central nervous system. Studies suggest that its mechanism of action is primarily linked to the dopaminergic and serotonergic systems. researchgate.net

Behavioral effects observed at doses of 30 and 600 mg/kg were associated with the stimulation of central dopamine (B1211576) pathways and the suppression of muscarinic and nicotinic cholinergic structures. researchgate.netnih.gov The anticholinergic effects were more pronounced at the 30 mg/kg dose compared to the 600 mg/kg dose. researchgate.netnih.gov At very high doses, the toxic effects of Bromantane are attributed to these anticholinergic actions. wikipedia.orgnih.gov

Chronic administration of Bromantane (50 mg/kg, orally) in rats led to a significant increase in the levels of serotonin (B10506) (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the frontal cortex. researchgate.net A delayed increase was noted in subcortical brain regions, while a stable decrease in both 5-HT and 5-HIAA was observed in the cerebellum. researchgate.net These findings highlight the compound's influence on the serotonergic system. researchgate.net

Developmental and Reproductive Toxicity Studies

Direct studies on the developmental and reproductive toxicity of 5-Hydroxy Bromantane or its isomers are lacking. However, research on the parent compound, Bromantane, provides some initial insights.

A study on the effects of Bromantane on the offspring of rats treated during gestation showed no significant adverse effects on the general state and activity of the dams. researchgate.net There were also no adverse impacts on the body weight or gestation length of the mothers. researchgate.net

However, some effects on the litters were observed. The litter size in the groups receiving 30 mg/kg and 600 mg/kg was decreased by 34.9% and 44.2%, respectively, while the 150 mg/kg group showed a 45.1% increase in litter size compared to the control group. researchgate.net Pup survival over the first three months was lower in the 150 mg/kg group (40% loss) compared to the control group (20% loss). researchgate.net Pups in the 30 mg/kg and 600 mg/kg groups exhibited significantly higher weight gain during the first week of life. researchgate.net

Behavioral testing of the pups on postnatal day 40 revealed an insignificant decrease in exploratory and locomotor behaviors across all treatment groups. researchgate.net In a passive avoidance test, pups from all Bromantane-treated groups showed significantly increased entry latency, suggesting an effect on memory retention. researchgate.net

It is important to note that these findings are for the parent compound, Bromantane, and may not be directly transferable to its metabolites. Further research is needed to specifically evaluate the developmental and reproductive toxicity of this compound.

Interactive Data Table: Effects of Maternal Bromantane Administration on Rat Offspring

| Dose Group | Change in Litter Size | Pup Survival (First 3 Months) | Offspring Weight Gain (First Week) |

| 30 mg/kg | ▼ 34.9% | Not specified | ▲ Significantly higher |

| 150 mg/kg | ▲ 45.1% | 60% survival | Lower than control |

| 600 mg/kg | ▼ 44.2% | Not specified | ▲ Significantly higher |

| Control | N/A | 80% survival | N/A |

Organ-Specific Toxicity Investigations (e.g., Liver, Lungs)

There is a lack of specific research on the organ-specific toxicity of this compound. While Bromantane is known to be metabolized in the liver, detailed histopathological investigations on its effects on the liver, lungs, or other organs are not well-documented in the available scientific literature. nih.gov The toxic effects observed at very high doses are primarily linked to its anticholinergic activity on the nervous system rather than direct organ damage. wikipedia.orgnih.gov Further studies are required to assess the potential for organ-specific toxicity of both Bromantane and its metabolites.

Absence of Dependence Potential in Research Models

A notable aspect of Bromantane's preclinical profile is the absence of addictive potential. nih.gov Unlike typical psychostimulants, the application of Bromantane does not lead to hyperstimulation or withdrawal symptoms. nih.gov

A two-month study in rats found no significant behavioral symptoms indicative of drug dependence in the two months following the cessation of treatment. researchgate.net The study also noted that tolerance to the beneficial effects of the drug on physical and operant capacity did not develop. researchgate.net This lack of dependence potential is a significant finding in the safety assessment of the compound. nih.gov

Future Directions and Translational Research for 5 Hydroxy Bromantane

Elucidation of Specific Pharmacological Mechanisms

The parent compound, Bromantane (B128648), exerts its effects through a complex interplay with dopaminergic and serotonergic systems. nih.gov It is understood to enhance the synthesis of dopamine (B1211576) by upregulating key enzymes, tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AAAD). wikipedia.org This leads to increased dopaminergic neurotransmission in various brain regions. wikipedia.org Additionally, Bromantane is believed to strengthen GABAergic mediation. cfsre.org

Future research must pivot to meticulously characterizing the specific pharmacological actions of its hydroxylated metabolites, including 5-Hydroxy Bromantane. Preliminary information suggests that the metabolites of Bromantane may possess an anticholinergic profile and a reduced stimulant effect compared to the parent compound. reddit.com A critical area of investigation will be to determine if these metabolites retain the actoprotective and anxiolytic properties of Bromantane and to what extent their mechanisms diverge. Understanding the binding affinities of these metabolites for various receptors and their influence on neurotransmitter synthesis and reuptake is paramount.

Key Research Questions:

What are the precise molecular targets of these metabolites?

How does the positioning of the hydroxyl group on the adamantane (B196018) structure influence the pharmacological activity and selectivity?

Comparative Studies with Parent Compound Bromantane and Other Actoprotectors

Actoprotectors are a class of synthetic drugs designed to enhance physical and mental performance without increasing oxygen consumption or heat production. nih.govbiomolther.org Bromantane and Bemitil are the most well-known representatives of this class. nih.gov Comparative studies are essential to position the therapeutic potential of this compound and other metabolites within this landscape.

Such studies should aim to create a comprehensive profile of these compounds, evaluating their efficacy and mechanisms against both the parent compound, Bromantane, and other established actoprotectors. This will help in identifying any unique properties or advantages that the metabolites may offer.

Table 1: Proposed Comparative Study Parameters

| Parameter | Bromantane | This compound (and other metabolites) | Bemitil | Other Actoprotectors (e.g., Chlodantane) |

| Mechanism of Action | Dopaminergic & Serotonergic modulation, GABAergic effects | To be determined (potential anticholinergic profile) | Primarily stimulates protein synthesis | Varied |

| Actoprotective Efficacy | Established | To be determined | Established | Established |

| Anxiolytic Effects | Present | To be determined | Minimal | Varied |

| Stimulant Profile | Atypical stimulant | Potentially reduced | Not a classical stimulant | Varied |

| Neuroprotective Effects | Suggested | To be determined | Present | To be determined |

Exploration of Novel Therapeutic Indications

Bromantane is primarily used in Russia for the treatment of neurasthenia, a condition characterized by fatigue, irritability, and headache. wikipedia.org Its unique combination of stimulant and anxiolytic properties makes it effective in treating asthenic disorders. wikipedia.org Given that metabolites can have their own distinct therapeutic profiles, exploring novel indications for this compound is a logical next step.

Based on the known anti-inflammatory and neuroprotective properties of adamantane derivatives, future research could investigate the potential of Bromantane's metabolites in treating neurodegenerative diseases or conditions with an inflammatory component. handwiki.org Furthermore, if the anxiolytic properties are retained in the metabolites with a reduced stimulant effect, they could be explored as standalone anxiolytic agents.

Potential Therapeutic Areas for Exploration:

Anxiety Disorders: If metabolites show significant anxiolytic effects without the stimulant properties of the parent compound.

Neuroinflammatory Conditions: Leveraging the potential anti-inflammatory properties of the adamantane structure.

Cognitive Enhancement: Assessing any nootropic effects independent of overt stimulation.

Fatigue-related Disorders: Investigating if the anti-asthenic effects are mediated by the metabolites.

Development of Advanced Analytical Methods for Monitoring

The detection of Bromantane and its metabolites has been a significant topic, particularly in the context of anti-doping. nih.govdshs-koeln.de Gas chromatography/mass spectrometry (GC/MS) has been a common method for analysis. dshs-koeln.de More recently, liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods have been developed for the sensitive and specific quantification of Bromantane in human plasma.

Future efforts should focus on developing and validating robust and high-throughput analytical methods specifically for this compound and other key metabolites. nih.gov This is crucial for conducting detailed pharmacokinetic studies, understanding the metabolic fate of Bromantane, and for potential therapeutic drug monitoring. These methods need to be able to differentiate between the various isomers of hydroxybromantane to accurately correlate specific metabolites with pharmacological effects. dshs-koeln.denih.gov

Table 2: Analytical Method Development Goals

| Technique | Current Application | Future Development Goals |

| GC/MS | Detection of Bromantane and metabolites in urine for doping control. dshs-koeln.de | Improved derivatization techniques for enhanced sensitivity and isomer separation. |

| LC-MS/MS | Quantification of Bromantane in plasma. | Development of validated assays for specific hydroxylated metabolites (including this compound) in various biological matrices (blood, urine, cerebrospinal fluid). |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of metabolites. | Routine use for metabolite identification and quantification in complex biological samples. |

| Chiral Chromatography | Not widely applied. | Development of methods to separate and quantify enantiomers of the hydroxylated metabolites. |

Ethical Considerations in Research Involving Novel Psychoactive Compounds

Research into novel psychoactive compounds like this compound necessitates a robust ethical framework to ensure the safety and well-being of research participants. nih.gov The principles of beneficence, non-maleficence, respect for persons, and justice must be meticulously applied. nih.govoup.comaddictionpsychology.org

Key ethical considerations include:

Informed Consent: Participants must be fully informed about the novel nature of the compound, its potential risks and benefits, and the limits of current knowledge. nih.gov Describing potential psychoactive effects to individuals who have never experienced them can be challenging. nih.gov

Participant Selection: Researchers must carefully consider inclusion and exclusion criteria, particularly regarding individuals with a history of substance abuse or mental health conditions. nih.gov

Risk Mitigation: Protocols must be in place to manage any potential adverse events, including psychological distress or unexpected physiological reactions.

Confidentiality: Protecting the privacy of participants is paramount, especially given the potential for stigma associated with psychoactive substance research. transformdrugs.org

Data Integrity and Reporting: Transparent and unbiased reporting of all findings, including null or negative results, is essential to build a reliable scientific knowledge base.

Navigating the ethical landscape of research into novel psychoactive substances requires ongoing dialogue between researchers, ethics committees, and regulatory bodies to ensure that scientific advancement is pursued responsibly. transformdrugs.org

Q & A

Q. Methodological Insight :

- Use in vivo microdialysis in rodents to measure extracellular dopamine/serotonin changes post-administration.

- Employ RT-PCR to assess gene expression of tyrosine hydroxylase and GABA receptor subunits .

How can researchers quantify this compound in biological matrices with high sensitivity and specificity?

Basic Research Question

Validated LC-MS/MS methods are optimal. A protocol using a Zorbax SB-C18 column with methanol–0.2% formic acid mobile phase (95:5 v/v) achieves baseline separation (retention time: 3.2 min for 5-HB, 5.1 min for internal standard) . The method has an LLOQ of 1 ng/mL in plasma, linearity (1–500 ng/mL), and precision (CV <10%) .

Q. Key Parameters :

| Parameter | Value/Description |

|---|---|

| Ionization Mode | APCI (+MRM) |

| Transitions (m/z) | 308.1 → 135.2 (5-HB), 331.0 → 250.0 (IS) |

| Recovery | ~89% (SPE with SOLA RP cartridges) |

| Stability | Stable for 30 days at −20°C |

What neurophysiological changes occur in the brain following this compound administration?

Advanced Research Question

EEG studies in rats show biphasic spectral changes: total power decreases in theta-band (4–8 Hz) and increases in beta-band (12–30 Hz) in the sensorimotor cortex and hippocampus, peaking at 2–3 and 6–7 hours post-dose . These correlate with enhanced vigilance and reduced anxiety. Macroarray analyses further reveal upregulated BDNF and NGF expression, suggesting neurotrophic effects .

Q. Methodological Insight :

- Conduct Fourier-transform spectral analysis of EEG recordings in freely moving rodents.

- Validate gene expression changes via qPCR or RNA-seq in dissected brain regions .

How can conflicting data between animal and human studies on 5-HB’s performance-enhancing effects be reconciled?

Advanced Research Question

Discrepancies arise from model differences:

Q. Analysis Framework :

Compare interspecies pharmacokinetics (e.g., plasma half-life differences).

Evaluate dose-response thresholds: rodent studies use 10–50 mg/kg, while human trials administer 50–200 mg/day .

Control for confounders like baseline energy levels and environmental stressors .

What molecular mechanisms underpin this compound’s neuroprotective and adaptogenic properties?

Advanced Research Question

5-HB upregulates neurotrophic factors (BDNF, NGF) and mitochondrial uncoupling proteins (UCP2), reducing oxidative stress . Adaptogenic effects involve GABAergic modulation: 5-HB reverses stress-induced downregulation of GABA-A receptors in the amygdala . In rats, chronic administration (14 days, 20 mg/kg) increases hippocampal neurogenesis by 40% .

Q. Methodological Insight :

- Use CRISPR knockouts (e.g., BDNF−/− mice) to isolate 5-HB’s neurotrophic pathways.

- Apply proteomic profiling to identify stress-response proteins modulated by 5-HB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。